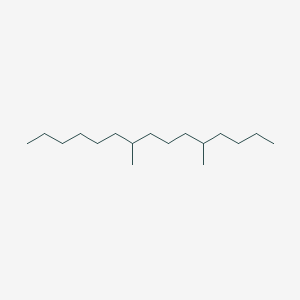
5,9-Dimethylpentadecane
Vue d'ensemble
Description
5,9-Dimethylpentadecane, also known as this compound, is a useful research compound. Its molecular formula is C17H36 and its molecular weight is 240.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Entomological Applications
Pheromone Communication:
5,9-Dimethylpentadecane serves as a critical component of the sex pheromone system in Leucoptera coffeella. Studies have shown that this compound is emitted by female moths to attract males. The effectiveness of traps baited with various stereoisomers of this compound has been documented, revealing that certain configurations are more effective at attracting male moths than others.
-
Field Studies:
- In a study conducted in coffee plantations in Chiapas, Mexico, traps baited with the (5S,9R)-stereoisomer captured significantly more male moths compared to those baited with other stereoisomers or control traps . This indicates the potential for targeted pest management strategies using synthetic pheromones.
-
Synthesis of Pheromones:
- The synthesis of this compound has been achieved through methods involving ultrasound-assisted reactions, providing an efficient route to produce this pheromone component in high yields (up to 58%) . This synthetic approach enables the production of pheromones for use in trapping and monitoring pest populations.
Chemical Synthesis and Research
Synthetic Pathways:
The development of synthetic routes for producing this compound has implications beyond entomology. The compound can be synthesized from readily available precursors like citronellol through multi-step reactions involving tosylation and Grignard reactions .
- Case Study on Synthesis:
Potential Agricultural Applications
Integrated Pest Management:
The application of this compound in agricultural settings is primarily related to its use as a pheromone for monitoring and controlling pest populations. By employing traps baited with this compound, farmers can effectively reduce the population of harmful insects like the coffee leaf miner without resorting to chemical pesticides.
- Efficacy Studies:
Data Table: Summary of Key Findings
Propriétés
Formule moléculaire |
C17H36 |
|---|---|
Poids moléculaire |
240.5 g/mol |
Nom IUPAC |
5,9-dimethylpentadecane |
InChI |
InChI=1S/C17H36/c1-5-7-9-10-13-17(4)15-11-14-16(3)12-8-6-2/h16-17H,5-15H2,1-4H3 |
Clé InChI |
XTTUZCLEOCTJKO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)CCCC(C)CCCC |
Synonymes |
5,9-dimethylpentadecane |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details













Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













